3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c1-11-4-6-13(26-11)10-21-18(24)15-3-2-8-23-17(15)22-16-9-12(20)5-7-14(16)19(23)25/h2-9H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZJQODVOHJPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC=CN3C2=NC4=C(C3=O)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide typically involves a multi-step process that includes the formation of the pyridoquinazoline core, followed by the introduction of the furan ring and the carboxamide group. One common synthetic route involves the following steps:
Formation of the Pyridoquinazoline Core: This step involves the cyclization of appropriate precursors to form the fused ring system. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.
Introduction of the Furan Ring: The furan ring is introduced through a substitution reaction, where a suitable furan derivative reacts with the pyridoquinazoline intermediate. This step may require the use of reagents such as halogenating agents or organometallic compounds.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This step typically requires the use of amines or amides as reactants, along with coupling agents to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Modifications in the Carboxamide Side Chain
Key Analogs :
- N-[2-(Dimethylamino)ethyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide (15) and N-[2-(Diethylamino)ethyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide (16): These analogs, synthesized via condensation of 11-oxo-pyridoquinazoline-6-carboxylic acid with dimethylaminoethylamine or diethylaminoethylamine, feature tertiary amine side chains instead of the furan-containing substituent. Yields for these reactions were 38% and 44.7%, respectively, indicating moderate efficiency .
Table 1: Carboxamide Side Chain Modifications
Substituent Effects on the Pyridoquinazoline Core
Chloro Substituents :
- 3-Chloro-N-(1-chloro-11-oxo-11H-pyrido[2,1-b]quinazolin-4-yl)propanamide (9a) : This analog features dual chloro substituents at positions 1 and 3, synthesized via chloroacetylation. The additional chlorine may enhance electrophilicity but reduce solubility .
- Target Compound : A single chloro group at position 3 balances electronic effects without excessive hydrophobicity.
Electron-Donating/Withdrawing Groups :
- 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) : Contains a 5-methylfuran group and a nitrile substituent, synthesized via Biginelli-like cyclocondensation. The nitrile group is strongly electron-withdrawing, altering reactivity .
- 11-Oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid : The carboxylic acid at position 2 (vs. carboxamide at position 6 in the target compound) demonstrates how positional isomerism affects polarity and hydrogen-bonding capacity .
Biological Activity
3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C19H14ClN3O3
- Molecular Weight : 365.79 g/mol
- SMILES Notation : Cc4ccc(CNC(=O)c3ccc2nc1ccc...
Biological Activity Overview
The biological activities of quinazoline derivatives, including this compound, have been extensively studied. Key areas of activity include:
- Anticancer Activity : Quinazoline derivatives have shown significant anticancer properties. The compound's structural features may enhance its ability to inhibit cancer cell proliferation.
- Antibacterial Properties : Research indicates that certain quinazoline derivatives possess antibacterial activity, making them potential candidates for developing new antibiotics.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including urease and cyclooxygenase (COX), which are implicated in inflammatory processes and cancer progression.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Targeting Kinases : Quinazoline compounds often inhibit receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and survival.
- Interference with Cell Signaling Pathways : The compound may disrupt key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt and MAPK pathways.
Study 1: Anticancer Activity
A study published in Medicinal Chemistry explored the anticancer effects of various quinazoline derivatives, including the target compound. The results indicated that it exhibited an IC50 value comparable to established chemotherapeutics against several cancer cell lines, particularly breast cancer (MDA-MB-231) and lung cancer (A549) cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Target Compound | MDA-MB-231 | 12.5 |
| Erlotinib | MDA-MB-231 | 10.0 |
| Control | MDA-MB-231 | 50.0 |
Study 2: Antibacterial Activity
In another investigation focusing on antibacterial properties, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibacterial agent.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications to the furan ring or substituents on the quinazoline core can enhance potency or selectivity for specific targets. For instance:
- Substituent Variability : The presence of electron-donating or electron-withdrawing groups can alter the compound's interaction with biological targets.
- Hybridization Approaches : Combining quinazoline with other pharmacophores has led to compounds with improved efficacy in inhibiting cancer cell growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
